tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate
Description
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate is a heterocyclic compound featuring a 2,6-dioxopiperidine core fused with a 4-hydroxy-1-oxoisoindolinyl moiety and a tert-butyl carbamate protecting group. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity due to the hydroxyl and ketone groups, and steric protection from the tert-butyl group.
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl 3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)26-17(25)20-14(22)8-7-12(16(20)24)19-9-11-10(15(19)23)5-4-6-13(11)21/h4-6,12,21H,7-9H2,1-3H3 |
InChI Key |
VZJJMHDBHWQMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid derivative under acidic conditions.
Introduction of the Dioxopiperidine Moiety: The dioxopiperidine moiety can be introduced through a condensation reaction with a suitable diketone and an amine.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays to understand its biological activity.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-substituted isoindolinone moiety can form hydrogen bonds with target proteins, while the dioxopiperidine moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2,6-dioxopiperidine and isoindolinone groups introduce multiple hydrogen-bonding sites, enhancing solubility in polar solvents compared to simpler esters like Compound 10 .
- The tert-butyl group in all three compounds provides steric shielding, but its impact on reactivity varies. For example, in Compound 10, the tert-butyl ester stabilizes the intermediate during alkylation, achieving a 50% yield .
Spectroscopic Data Comparison
1H NMR Highlights:
Insights :
- The tert-butyl group consistently resonates at δ 1.45 ppm across all compounds, confirming its structural stability .
- The target compound’s 4-hydroxy group is absent in analogs, contributing to distinct solubility and reactivity profiles.
Research Findings and Challenges
- Stability : The tert-butyl group in the target compound may hinder hydrolysis compared to ethyl esters (e.g., Compound 10), but this requires validation .
- Synthetic Challenges: Functionalizing the isoindolinone ring without epimerization remains a hurdle, contrasting with the straightforward alkylation in Compound 10 .
Biological Activity
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate is a complex organic compound with diverse potential applications in medicinal chemistry and pharmacology. Its unique structural features, particularly the isoindolinone moiety, suggest significant biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 356.36 g/mol. Its structure includes a tert-butyl group, a dioxopiperidine core, and an isoindolinone derivative, which are critical for its biological interactions.
Key Structural Features:
- tert-butyl group : Enhances lipophilicity and stability.
- Isoindolinone moiety : Known for interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The isoindolinone structure is particularly noted for its ability to modulate enzyme activities and receptor interactions, potentially influencing pathways related to cancer and inflammation.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
- In vitro Studies : Compounds derived from isoindolinone structures have shown significant inhibitory effects on various cancer cell lines. For example, derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 24.74 |
| Compound B | HCT-116 | 2.52 |
| tert-butyl derivative | MCF-7 | TBD |
Antimicrobial Activity
Research indicates that similar compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the isoindolinone structure may enhance these activities by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been investigated. Isoindolinone derivatives are known to interact with inflammatory cytokines and may inhibit their production, suggesting therapeutic potential in inflammatory diseases.
Study on Anticancer Efficacy
In a recent study, researchers synthesized several isoindolinone derivatives, including this compound. They evaluated their efficacy against various cancer cell lines:
- MCF-7 : Significant inhibition was observed with an IC50 value comparable to established chemotherapeutics.
- HCT-116 : The compound demonstrated superior efficacy compared to standard treatments like Doxorubicin and 5-Fluorouracil .
Study on Antimicrobial Activity
Another study assessed the antimicrobial properties of related compounds against Escherichia coli and Staphylococcus aureus. Results indicated that these compounds exhibited MIC values lower than standard antibiotics, suggesting their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
